molecular formula C15H24N2O B13199559 2-amino-3-methyl-N-[1-(2-methylphenyl)ethyl]pentanamide

2-amino-3-methyl-N-[1-(2-methylphenyl)ethyl]pentanamide

カタログ番号: B13199559
分子量: 248.36 g/mol
InChIキー: WDVRWUAUJILCPA-UHFFFAOYSA-N
注意: 研究専用です。人間または獣医用ではありません。
在庫あり
  • 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
  • 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

特性

分子式

C15H24N2O

分子量

248.36 g/mol

IUPAC名

2-amino-3-methyl-N-[1-(2-methylphenyl)ethyl]pentanamide

InChI

InChI=1S/C15H24N2O/c1-5-10(2)14(16)15(18)17-12(4)13-9-7-6-8-11(13)3/h6-10,12,14H,5,16H2,1-4H3,(H,17,18)

InChIキー

WDVRWUAUJILCPA-UHFFFAOYSA-N

正規SMILES

CCC(C)C(C(=O)NC(C)C1=CC=CC=C1C)N

製品の起源

United States

準備方法

Synthetic Routes and Reaction Conditions

The synthesis of 2-amino-3-methyl-N-[1-(2-methylphenyl)ethyl]pentanamide typically involves the reaction of appropriate amines with acylating agents. One common method is the reaction of 2-methylphenylacetic acid with 3-methylpentanoyl chloride in the presence of a base such as triethylamine. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the acyl chloride.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification steps such as recrystallization or chromatography are employed to obtain the compound in high purity.

化学反応の分析

Types of Reactions

2-amino-3-methyl-N-[1-(2-methylphenyl)ethyl]pentanamide can undergo various chemical reactions, including:

    Oxidation: The amino group can be oxidized to form nitroso or nitro derivatives.

    Reduction: The carbonyl group can be reduced to form corresponding alcohols.

    Substitution: The amino group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents such as potassium permanganate or hydrogen peroxide can be used under acidic or basic conditions.

    Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are commonly employed.

    Substitution: Halogenating agents like thionyl chloride or phosphorus tribromide can facilitate substitution reactions.

Major Products Formed

    Oxidation: Formation of nitroso or nitro derivatives.

    Reduction: Formation of alcohols.

    Substitution: Formation of halogenated derivatives.

科学的研究の応用

2-amino-3-methyl-N-[1-(2-methylphenyl)ethyl]pentanamide has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activity and interactions with enzymes.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and analgesic effects.

    Industry: Utilized in the development of new materials and chemical processes.

作用機序

The mechanism of action of 2-amino-3-methyl-N-[1-(2-methylphenyl)ethyl]pentanamide involves its interaction with specific molecular targets. The amino group can form hydrogen bonds with enzymes or receptors, influencing their activity. The phenyl group can participate in π-π interactions, enhancing the compound’s binding affinity. These interactions can modulate various biochemical pathways, leading to the compound’s observed effects.

類似化合物との比較

Chemical Identity :

  • IUPAC Name: 2-amino-3-methyl-N-[1-(2-methylphenyl)ethyl]pentanamide
  • Molecular Formula : C₁₃H₂₀N₂O
  • Molecular Weight : 220.31 g/mol
  • CAS Registry Number : 1104197-17-2

Structural Features: The compound consists of a pentanamide backbone substituted with a methyl group at the third carbon and an amino group at the second carbon. The terminal amide nitrogen is attached to a [1-(2-methylphenyl)ethyl] group, introducing aromaticity and steric bulk. This substitution pattern may influence its pharmacokinetic properties, including solubility, blood-brain barrier penetration, and receptor binding .

Current Status: Limited pharmacological or clinical data are available for this specific compound.

Structural and Functional Analogues

Table 1: Key Structural and Pharmacological Comparisons
Compound Name Molecular Formula Substituents/Modifications Therapeutic Indications/Activity References
Target Compound :
2-amino-3-methyl-N-[1-(2-methylphenyl)ethyl]pentanamide
C₁₃H₂₀N₂O [1-(2-methylphenyl)ethyl] group Potential neurological applications (hypothesized)
LM11A-31 (dihydrochloride) C₁₃H₂₆N₃O₂·2HCl [2-(4-morpholinyl)ethyl] group Alzheimer’s disease (Phase 2 clinical trial)
Valerylfentanyl C₂₄H₃₂N₂O Piperidinyl and phenyl groups Opioid receptor agonist, high abuse potential
5-(4-(3,5-dichlorophenyl)piperazin-1-yl)-N-(quinolin-3-yl)pentanamide C₂₄H₂₅Cl₂N₅O Quinolinyl and dichlorophenyl-piperazinyl groups Antipsychotic/antimicrobial (preclinical)
2-amino-3-methyl-N-(2-morpholinoethyl)-pentanamide monosulfate C₁₃H₂₅N₃O₅S Morpholinoethyl group and sulfate salt Crystalline pharmaceutical formulation

Key Differences and Implications

Substituent Effects on Bioactivity

Target Compound vs. LM11A-31: The target compound’s [1-(2-methylphenyl)ethyl] group contrasts with LM11A-31’s [2-(4-morpholinyl)ethyl] group. The morpholino group in LM11A-31 enhances solubility and hydrogen-bonding capacity, which may explain its progression to clinical trials for Alzheimer’s disease . The aromatic 2-methylphenyl group in the target compound could improve lipophilicity and blood-brain barrier penetration but may reduce water solubility compared to LM11A-31 .

Target Compound vs. Valerylfentanyl :

  • Valerylfentanyl’s piperidine core and phenyl groups confer potent opioid receptor agonism, while the target compound lacks these features, suggesting divergent mechanisms of action .

Target Compound vs. 5-(4-arylpiperazin-1-yl)-N-Quinolinyl-pentanamides: The quinolinyl and piperazinyl groups in the latter compounds target serotonin or dopamine receptors, whereas the target compound’s substituents may favor neurotrophin receptor modulation (e.g., p75NTR) .

Crystallinity and Formulation
  • The sulfate and disulfate salts of 2-amino-3-methyl-N-(2-morpholinoethyl)-pentanamide () highlight the role of counterions in stabilizing crystalline forms, which is critical for drug manufacturing . The target compound’s neutral amide structure may require salt formation or co-crystallization for optimal bioavailability.

生物活性

The compound 2-amino-3-methyl-N-[1-(2-methylphenyl)ethyl]pentanamide , a functionalized amino acid derivative, has garnered attention in pharmacological research due to its potential biological activities. This article reviews the current understanding of its biological activity, particularly focusing on its interactions with neurotransmitter systems, potential therapeutic applications, and relevant case studies.

Chemical Structure

The molecular structure of 2-amino-3-methyl-N-[1-(2-methylphenyl)ethyl]pentanamide can be represented as follows:

  • Molecular Formula : C₁₃H₁₈N₂O
  • Molecular Weight : 222.29 g/mol

Neurotransmitter Interaction

Research indicates that compounds with similar structural features can act as inhibitors of GABA (gamma-aminobutyric acid) transporters, which are critical in regulating inhibitory neurotransmission in the central nervous system. GABA transporters (GATs) play a significant role in neurotransmitter reuptake and have been implicated in various neurological disorders, including neuropathic pain and epilepsy.

Table 1: Inhibitory Potencies of Related Compounds on GABA Transporters

CompoundmGAT1 pIC50mGAT2 pIC50mGAT4 pIC50
Compound A (similar structure)5.365.435.04
Compound B (related derivative)5.105.204.95
Compound C (structural analog)5.005.155.01

These values suggest that derivatives of amino acids can exhibit significant inhibitory effects on GABA transporters, potentially leading to therapeutic applications in managing conditions like anxiety and chronic pain .

Antidiabetic Potential

In addition to its neuroactive properties, there is emerging evidence suggesting that compounds with similar amine structures may possess antidiabetic activity. Recent studies have highlighted the efficacy of several derivatives in inhibiting α-glucosidase, an enzyme involved in carbohydrate metabolism, thereby reducing postprandial blood glucose levels.

Table 2: α-Glucosidase Inhibition by Related Compounds

CompoundIC50 (µM)
Compound D (related structure)150 ± 10
Compound E (analog)200 ± 15
Compound F (similar derivative)180 ± 12

These findings indicate that the compound may share similar mechanisms of action as other known antidiabetic agents .

Study on Neuropathic Pain Models

A study investigated the effects of various amino acid derivatives on neuropathic pain using rodent models. The results demonstrated that certain compounds exhibited antinociceptive properties without causing motor deficits, suggesting a favorable side effect profile for potential therapeutic use in neuropathic pain management.

Key Findings:

  • Compound E showed significant reduction in pain response in chemotherapy-induced neuropathic pain models.
  • No observed motor coordination impairment was noted during rotarod tests, indicating safety .

Antidiabetic Activity Assessment

Another study evaluated the antidiabetic effects of amino acid derivatives through in vivo experiments. The results indicated that specific compounds significantly lowered blood glucose levels and improved glucose tolerance in diabetic mice models.

Key Findings:

  • Compound F demonstrated a notable decrease in fasting blood glucose levels by approximately 30% compared to control groups.
  • The mechanism was attributed to enhanced insulin sensitivity and reduced hepatic glucose production .

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。